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Compound of Interest

Compound Name: Tetrahydroamentoflavone

Cat. No.: B1208386 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and biological activities of Tetrahydroamentoflavone. The information is

curated for researchers, scientists, and professionals in the field of drug development, with a

focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Structure and Stereochemistry
Tetrahydroamentoflavone is a biflavonoid, a class of natural products formed by the

dimerization of two flavonoid units. Specifically, it is a hydrogenated derivative of

amentoflavone. The core structure consists of two flavanone moieties linked by a C-C bond.

The most commonly cited stereoisomer is (2S,2''S)-Tetrahydroamentoflavone. The

designation "(2S,2''S)" refers to the absolute configuration at the two chiral centers, C2 and

C2'', located in the C-rings of the two flavanone units. The "S" configuration at these

stereocenters is determined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement

of the substituents at these chiral carbons is crucial for the molecule's biological activity and its

interaction with target enzymes and receptors.

Chemical Structure of (2S,2''S)-Tetrahydroamentoflavone:
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Note: This is a simplified 2D representation. The actual 3D conformation is more complex.

Physicochemical and Spectroscopic Data
Quantitative data for (2S,2''S)-Tetrahydroamentoflavone is summarized in the table below.

This information is critical for its identification, characterization, and application in experimental

settings.

Property Value Reference

Molecular Formula C₃₀H₂₂O₁₀

Molecular Weight 542.49 g/mol

UV λmax (MeOH) 289 nm, 203 nm [1]

IR νmax (KBr) cm⁻¹
3306, 1625, 1494, 1447, 1352,

1250, 1170, 1085, 825
[1]

ESI-MS [M+H]⁺ m/z 543 [1]

ESI-MS [M-H]⁻ m/z 541 [1]

Circular Dichroism (CD)

(MeOH)
[Δε]₃₀₁ +7.33, [Δε]₂₇₆ -6.65 [1]

Biological Activity: Xanthine Oxidase Inhibition
(2S,2''S)-Tetrahydroamentoflavone has been identified as a potent inhibitor of xanthine

oxidase (XO), an enzyme that plays a crucial role in purine metabolism and is a key target in

the treatment of gout and hyperuricemia.

Activity IC₅₀ Value Kᵢ Value Reference

Xanthine Oxidase

Inhibition
92 nM 0.982 µM
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Isolation and Characterization of (2S,2''S)-
Tetrahydroamentoflavone (General Workflow)
The isolation of Tetrahydroamentoflavone from plant sources typically involves a multi-step

process of extraction and chromatographic separation. While a specific protocol for this

compound is not readily available, a general workflow can be outlined.

Plant Material (e.g., Selaginella uncinata) Extraction with 60% Ethanol Filtration and Concentration Liquid-Liquid Partition (e.g., with Ethyl Acetate) Column Chromatography (e.g., Silica Gel) Fraction Collection Preparative HPLC (2S,2''S)-Tetrahydroamentoflavone Structural Characterization (NMR, MS, IR, UV, CD)

Click to download full resolution via product page

General workflow for the isolation and characterization of Tetrahydroamentoflavone.

In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a detailed method for determining the inhibitory activity of

Tetrahydroamentoflavone against xanthine oxidase.

Materials:

Xanthine Oxidase (from bovine milk)

Xanthine

Potassium Phosphate Buffer (pH 7.5)

(2S,2''S)-Tetrahydroamentoflavone (Test Compound)

Allopurinol (Positive Control)

DMSO (for dissolving compounds)

96-well microplate

Microplate reader

Procedure:
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Preparation of Reagents:

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

Prepare a stock solution of xanthine in the same buffer.

Prepare stock solutions of Tetrahydroamentoflavone and allopurinol in DMSO. Further

dilute with buffer to desired concentrations.

Assay Mixture Preparation:

In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).

Add 130 µL of potassium phosphate buffer.

Add 20 µL of xanthine oxidase solution.

Incubate the mixture at 25°C for 15 minutes.

Initiation of Reaction:

Add 50 µL of xanthine solution to each well to start the reaction.

Measurement:

Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the

product, absorbs) at regular intervals for a set period using a microplate reader.

Calculation of Inhibition:

The rate of uric acid formation is determined from the change in absorbance over time.

The percentage of inhibition is calculated using the following formula: % Inhibition =

[(Activity of control - Activity of test) / Activity of control] x 100

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity) is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Reagent Preparation

Assay Execution

Data Analysis

Xanthine Oxidase Solution

Prepare Assay Mixture
(Buffer + Inhibitor + XO)

Xanthine Solution

Add Xanthine Solution

Tetrahydroamentoflavone Solution

Incubate at 25°C for 15 min

Measure Absorbance at 295 nm

Calculate Rate of Uric Acid Formation

Calculate % Inhibition

Determine IC50 Value
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Workflow for the in vitro xanthine oxidase inhibition assay.
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Signaling Pathways
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated

by Tetrahydroamentoflavone. However, research on its parent compound, amentoflavone,

and other flavonoids suggests potential interactions with key cellular signaling cascades

involved in inflammation, apoptosis, and cell proliferation. Amentoflavone has been shown to

influence pathways such as NF-κB, MAPK, and PI3K/Akt.[2] It is plausible that

Tetrahydroamentoflavone may exert its biological effects through similar mechanisms,

although this requires experimental validation.

Below is a generalized diagram of a signaling pathway commonly affected by flavonoids, which

may be relevant for future studies on Tetrahydroamentoflavone.

Potential Target Signaling Pathways

Cellular Outcomes

Tetrahydroamentoflavone
(Hypothesized)

PI3K/Akt Pathway

Modulates

MAPK Pathway

Modulates

NF-κB Pathway

Modulates

↓ Cell Proliferation ↓ Inflammation ↑ Apoptosis

Click to download full resolution via product page

Hypothesized signaling pathways potentially modulated by Tetrahydroamentoflavone.
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Disclaimer: The signaling pathway diagram is a generalized representation based on the

activities of related flavonoids. Direct experimental evidence for the effect of

Tetrahydroamentoflavone on these specific pathways is currently limited. Further research is

required to elucidate its precise molecular mechanisms of action.

This technical guide provides a foundational understanding of Tetrahydroamentoflavone for

scientific and drug development professionals. The compiled data and protocols are intended

to facilitate further research and exploration of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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